2-[2-(1,3-Benzoxazol-2-YL)carbohydrazonoyl]benzoic acid
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Overview
Description
2-[2-(1,3-Benzoxazol-2-YL)carbohydrazonoyl]benzoic acid is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Benzoxazol-2-YL)carbohydrazonoyl]benzoic acid typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, one common method involves the use of FeCl3-catalyzed aerobic oxidation reaction with toluene as a solvent at 110°C for 24 hours, yielding a product with 50-96% efficiency .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts is common in industrial processes to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,3-Benzoxazol-2-YL)carbohydrazonoyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: Catalyzed by agents like FeCl3.
Reduction: Typically involves hydrogenation reactions.
Substitution: Involves the replacement of functional groups with others, often using halogenating agents.
Common Reagents and Conditions
Oxidation: FeCl3 in toluene at elevated temperatures.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield benzoxazole derivatives with various functional groups attached, while reduction reactions produce simpler benzoxazole compounds .
Scientific Research Applications
2-[2-(1,3-Benzoxazol-2-YL)carbohydrazonoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[2-(1,3-Benzoxazol-2-YL)carbohydrazonoyl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and proteins involved in cell proliferation and survival. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzoxazol-2-yl)benzoic acid
- 2-(2H-1,2,3-Triazol-2-yl)benzoic acid
- 2-(1,3-Benzoxazol-2-ylthio)ethanamine hydrochloride
Uniqueness
2-[2-(1,3-Benzoxazol-2-YL)carbohydrazonoyl]benzoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader range of biological activities and higher efficiency in certain reactions, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C15H11N3O3 |
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Molecular Weight |
281.27 g/mol |
IUPAC Name |
2-[(E)-(1,3-benzoxazol-2-ylhydrazinylidene)methyl]benzoic acid |
InChI |
InChI=1S/C15H11N3O3/c19-14(20)11-6-2-1-5-10(11)9-16-18-15-17-12-7-3-4-8-13(12)21-15/h1-9H,(H,17,18)(H,19,20)/b16-9+ |
InChI Key |
DBFOMZUFUIXAHK-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC3=CC=CC=C3O2)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3O2)C(=O)O |
Origin of Product |
United States |
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